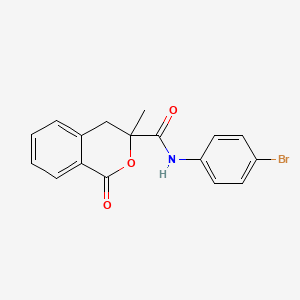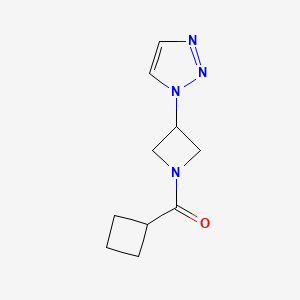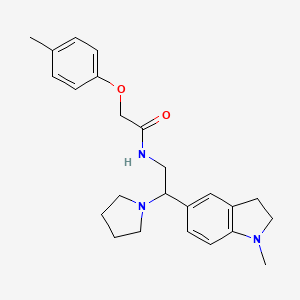![molecular formula C28H38N4OS B2956575 N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477304-16-8](/img/structure/B2956575.png)
N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features. It includes an adamantane core, a 1,2,4-triazole ring, a cyclohexyl group, and a methylphenyl group. The adamantane core is a highly symmetrical structure that is also found in diamond . The 1,2,4-triazole ring is a type of heterocycle that often appears in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The adamantane core of the molecule is a rigid, cage-like structure that is composed of three fused cyclohexane rings . The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
Adamantane derivatives can undergo a variety of chemical reactions, including radical-based functionalization reactions that directly convert C–H bonds to C–C bonds . The 1,2,4-triazole ring can participate in nucleophilic substitution reactions and can act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the adamantane core is known for its high thermal stability and resistance to oxidation .Aplicaciones Científicas De Investigación
Polymer Science and Materials Chemistry
Synthesis of New Polyamides : Research has involved the synthesis of new polyamides incorporating adamantyl and diamantyl moieties, enhancing material properties such as solubility in specific solvents, tensile strength, glass transition temperatures, and thermal stability. These properties make them suitable for high-performance applications (Chern, Shiue, & Kao, 1998).
Development of Novel Glass-Forming Materials : Adamantane-based materials have been explored for their liquid crystalline and amorphous properties, with potential applications in materials science. These studies focus on creating materials that can form vitrified states upon thermal quenching, offering unique physical properties for advanced material applications (Chen et al., 1995).
Coordination Chemistry and Catalysis
Coordination Polymers for Catalysis : Adamantane derivatives have been utilized in the design of coordination polymers with metal-organic frameworks. These structures show potential for catalytic applications, including facilitating various chemical transformations. The research illustrates the versatility of adamantane-based ligands in constructing complex structures with significant catalytic activity (Senchyk et al., 2013).
Synthesis of Antibacterial Agents : The modification of adamantane-1-carboxamide structures has led to the development of compounds with significant antibacterial activity. These findings highlight the potential of adamantane derivatives in pharmaceutical applications, especially as broad-spectrum antibacterial candidates (Al-Wahaibi et al., 2020).
Hybrid Materials for Oxidation Reactions : The creation of molybdenum trioxide hybrids decorated with adamantane-derived ligands showcases their use in catalytic oxidation reactions. Such materials combine the advantages of homogeneous and heterogeneous catalysts, with potential for broad application in industrial chemical processes (Lysenko et al., 2019).
Propiedades
IUPAC Name |
N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4OS/c1-19-6-5-7-20(10-19)18-34-27-31-30-25(32(27)24-8-3-2-4-9-24)17-29-26(33)28-14-21-11-22(15-28)13-23(12-21)16-28/h5-7,10,21-24H,2-4,8-9,11-18H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHOOPDUDUDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)
![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)
amino}acetamide](/img/structure/B2956498.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2956509.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)


![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)